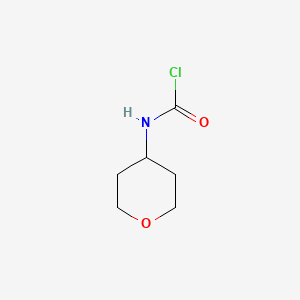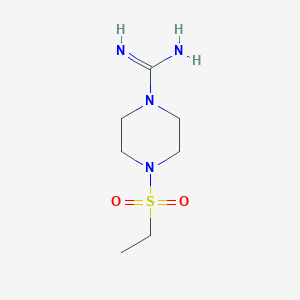
4-Ethylsulfonylpiperazine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylsulfonylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylsulfonylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, secondary amines, and substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
4-Ethylsulfonylpiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Ethylsulfonylpiperazine-1-carboximidamide involves the inhibition of key enzymes involved in cell proliferation. The compound targets enzymes such as EGFR, BRAF, and CDK2, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the EGFR signaling pathway, the BRAF-MEK-ERK pathway, and the CDK2-mediated cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds share the sulfonyl functional group and have similar antibacterial and antiproliferative properties.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also belong to the piperazine class and exhibit a wide range of biological activities.
Uniqueness
4-Ethylsulfonylpiperazine-1-carboximidamide is unique due to its specific combination of the ethylsulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties. Its ability to target multiple enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C7H16N4O2S |
|---|---|
Peso molecular |
220.30 g/mol |
Nombre IUPAC |
4-ethylsulfonylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O2S/c1-2-14(12,13)11-5-3-10(4-6-11)7(8)9/h2-6H2,1H3,(H3,8,9) |
Clave InChI |
QJTSKIBPUNUKNA-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


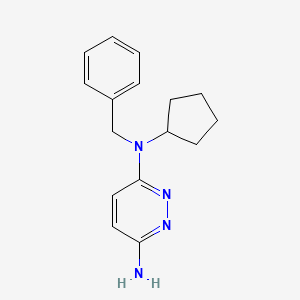
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)

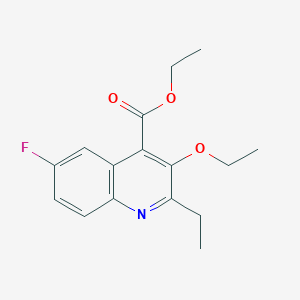

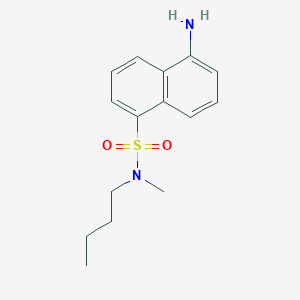
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
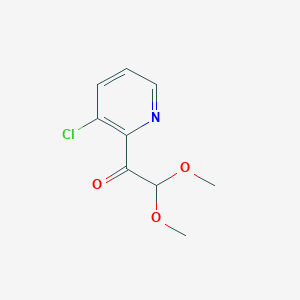
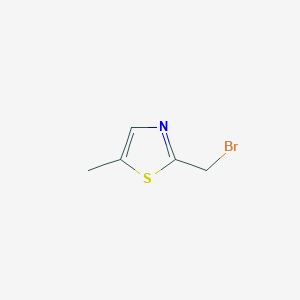
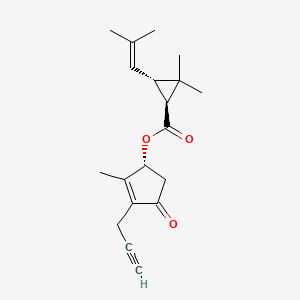
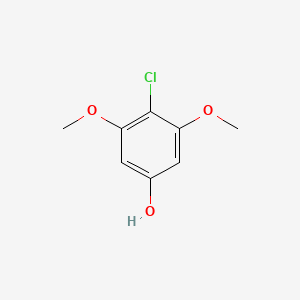
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)

